molecular formula C25H27O2P B12877003 2,2-Dimethyl-1-(triphenylphosphoranylidene)propyl acetate

2,2-Dimethyl-1-(triphenylphosphoranylidene)propyl acetate

Cat. No.: B12877003
M. Wt: 390.5 g/mol
InChI Key: VXBMRNBWDSFSNM-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(triphenylphosphoranylidene)propyl acetate is a chemical compound known for its applications in organic synthesis. It is a derivative of triphenylphosphine and is often used as a Wittig reagent, which is instrumental in the formation of carbon-carbon double bonds. This compound is characterized by its unique structure, which includes a triphenylphosphoranylidene group attached to a propyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(triphenylphosphoranylidene)propyl acetate typically involves the reaction of triphenylphosphine with an appropriate alkyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphoranylidene intermediate .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(triphenylphosphoranylidene)propyl acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction results in the formation of phosphines. Substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

2,2-Dimethyl-1-(triphenylphosphoranylidene)propyl acetate has several applications in scientific research:

    Chemistry: It is widely used as a Wittig reagent in the synthesis of alkenes from aldehydes and ketones.

    Biology: The compound has been studied for its potential as a cholinesterase inhibitor, which could have implications in the treatment of neurodegenerative diseases.

    Medicine: Its role as a cholinesterase inhibitor also makes it a candidate for research in drug development.

    Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(triphenylphosphoranylidene)propyl acetate involves its function as a Wittig reagent. In this role, it reacts with carbonyl compounds to form alkenes through the formation of a phosphonium ylide intermediate. This intermediate then undergoes a [2+2] cycloaddition with the carbonyl compound, followed by a [2+2] cycloreversion to yield the desired alkene and a triphenylphosphine oxide byproduct .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-1-(triphenylphosphoranylidene)propyl acetate is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable ylides and its effectiveness in Wittig reactions make it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C25H27O2P

Molecular Weight

390.5 g/mol

IUPAC Name

[2,2-dimethyl-1-(triphenyl-λ5-phosphanylidene)propyl] acetate

InChI

InChI=1S/C25H27O2P/c1-20(26)27-24(25(2,3)4)28(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19H,1-4H3

InChI Key

VXBMRNBWDSFSNM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

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